N-(1-cyanopropan-2-yl)-3-ethyl-N-methylthiophene-2-carboxamide
CAS No.:
Cat. No.: VC19976177
Molecular Formula: C12H16N2OS
Molecular Weight: 236.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16N2OS |
|---|---|
| Molecular Weight | 236.34 g/mol |
| IUPAC Name | N-(1-cyanopropan-2-yl)-3-ethyl-N-methylthiophene-2-carboxamide |
| Standard InChI | InChI=1S/C12H16N2OS/c1-4-10-6-8-16-11(10)12(15)14(3)9(2)5-7-13/h6,8-9H,4-5H2,1-3H3 |
| Standard InChI Key | UVDCVIMYVJKXAU-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C(SC=C1)C(=O)N(C)C(C)CC#N |
Introduction
N-(1-cyanopropan-2-yl)-3-ethyl-N-methylthiophene-2-carboxamide is a synthetic organic compound belonging to the class of thiophene derivatives. These compounds are renowned for their diverse biological activities and are of significant interest in medicinal chemistry and material science. The molecular formula of this compound is C12H16N2OS, with a molecular weight of approximately 236.34 g/mol.
Synthesis Methods
The synthesis of N-(1-cyanopropan-2-yl)-3-ethyl-N-methylthiophene-2-carboxamide typically involves multiple steps. One common method includes the reaction of 3-ethylthiophene-2-carboxylic acid with N-methylamine to form the corresponding amide. This intermediate is then reacted with 1-cyanopropan-2-yl chloride under basic conditions to yield the final product. Solvents such as tetrahydrofuran (THF) and catalysts like methanesulfonic acid are often used.
Biological Activities and Applications
This compound is of interest due to its potential biological activities, particularly in modulating biological pathways related to inflammation and cancer progression. Interaction studies focus on its binding affinities with specific enzymes or receptors, which can help identify its roles in these pathways.
Potential Applications Table
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Potential anti-inflammatory and anticancer properties |
| Materials Science | Unique electronic properties for material applications |
Comparison with Similar Compounds
N-(1-cyanopropan-2-yl)-3-ethyl-N-methylthiophene-2-carboxamide is distinguished by its specific combination of functional groups and the presence of the thiophene ring. This structure imparts distinct chemical properties and reactivity profiles that make it particularly valuable for applications where other similar compounds may not suffice.
Comparative Analysis Table
| Compound Name | Structure | Biological Activity |
|---|---|---|
| tert-Butyl (1-cyanopropan-2-yl)carbamate | Structure | Moderate anti-inflammatory effects |
| N-(1-cyanopropan-2-yl)-3-ethylpyridine-2-carboxamide | Structure | Anticancer properties |
Research Findings and Future Directions
Further research is needed to fully explore the therapeutic potential and optimize the applications of N-(1-cyanopropan-2-yl)-3-ethyl-N-methylthiophene-2-carboxamide in various scientific fields. Studies on similar compounds suggest that they may interact with cellular targets, leading to alterations in cell signaling pathways.
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